[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-5-17(13(19)20-14(2,3)4)11-6-8-16(9-7-11)12(18)10-15/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPOIQWAGYGXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128022 | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-4-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353977-89-5 | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-4-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-4-piperidinyl]-N-ethyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester (CAS No. 1353977-89-5) is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including its effects on various biological targets, synthesis methods, and relevant case studies.
- Molecular Formula: C12H21ClN2O3
- Molecular Weight: 276.76 g/mol
- Structure: The compound features a piperidine ring substituted with a chloroacetyl group and a tert-butyl carbamate moiety.
Biological Activity
The biological activity of this compound has been explored in various contexts:
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant cytotoxicity against cancer cell lines. For example:
- A related compound demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin, suggesting a potential role in cancer therapy .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes:
- It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy . This dual inhibition suggests potential applications in treating neurodegenerative disorders.
3. Anti-inflammatory Properties
Research indicates that piperidine derivatives can act as anti-inflammatory agents. The optimization of compounds similar to this compound has led to the development of candidates with reduced inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives:
- Modifications at the piperidine ring and the carbamate moiety have been shown to affect potency and selectivity against various biological targets. For instance, the introduction of specific substituents can enhance binding affinity to target proteins while minimizing off-target effects .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxicity against FaDu cells with improved apoptosis induction compared to standard chemotherapy agents. |
| Study 2 | Showed dual inhibition of AChE and BuChE, indicating potential for Alzheimer's treatment. |
| Study 3 | Identified anti-inflammatory properties through modulation of cytokine release in vitro. |
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperidine ring or carbamate groups, which influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Substituent Variations on the Piperidine Ring
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS: N/A)
- Substituent: 2-Amino-acetyl group replaces 2-chloro-acetyl.
- Key Differences: The amino group (–NH₂) enhances hydrogen-bonding capacity, increasing hydrophilicity (Topological Polar Surface Area: 84.7 vs. ~70 for the chloro analog) . Reduced electrophilicity due to the absence of a chloro-leaving group, limiting its utility in nucleophilic substitution reactions .
- Molecular Weight : 257.33 g/mol (vs. 334.83 g/mol for the target compound) .
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS: 1353973-16-6)
- Substituent: 2-Chloronicotinoyl (chloropyridine-carbonyl) replaces 2-chloro-acetyl.
- Increased molecular weight (436.3 g/mol) and logP (estimated ~2.5) compared to the target compound (logP ~1.8) .
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS: 443294-30-2)
- Substituent : 4-Chloro-pyrimidin-2-yl replaces 2-chloro-acetyl.
- Key Differences: Pyrimidine’s heteroaromatic structure enhances metabolic stability and bioavailability in kinase inhibitors . Methyl-carbamate (vs.
Carbamate Group Modifications
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1354002-76-8)
- Modification : Hydroxyethyl group on piperidine and ethyl-carbamate.
- Key Differences :
1-Piperidin-4-ylmethyl-pyrrolidin-2-one hydrochloride salt
- Modification : Pyrrolidin-2-one replaces chloroacetyl.
- Hydrochloride salt form enhances crystallinity and stability during storage .
Structural and Physicochemical Data Table
*Estimated using analogous compounds.
Q & A
Q. Q1. What are the recommended safety protocols for handling [1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester in laboratory settings?
A1. Safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles. Use self-contained breathing apparatus (SCBA) in case of aerosol formation .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust .
- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for several minutes. Avoid inducing vomiting if ingested .
- Spill Management: Use inert absorbents (e.g., sand) and avoid water jets. Dispose of contaminated material as hazardous waste .
Q. Q2. How can the purity of this compound be verified after synthesis or procurement?
A2. Analytical methods include:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients .
- Spectroscopy: H/C NMR to confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm in H NMR) .
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z) .
Q. Q3. What solvents and conditions are optimal for storing this compound?
A3.
- Storage Temperature: –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group .
- Compatible Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for dissolution; avoid protic solvents (e.g., water, alcohols) to minimize degradation .
Advanced Research Questions
Q. Q4. What strategies are effective for minimizing side reactions during the introduction of the 2-chloroacetyl group to the piperidine ring?
A4.
- Controlled Reaction Conditions: Use low temperatures (0–5°C) and slow addition of chloroacetyl chloride to reduce exothermic side reactions (e.g., over-acylation) .
- Protecting Groups: Temporarily protect the ethyl-carbamic acid tert-butyl ester moiety with acid-labile groups (e.g., Boc) to prevent unwanted nucleophilic attack .
- Catalytic Bases: Employ mild bases like DMAP (4-dimethylaminopyridine) to enhance regioselectivity .
Q. Q5. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
A5.
- DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model the electron density of the chloroacetyl group and predict sites susceptible to nucleophilic attack (e.g., α-carbon) .
- Transition State Analysis: Identify energy barriers for potential pathways (e.g., SN2 vs. SN1 mechanisms) under varying solvents (polar aprotic vs. polar protic) .
Q. Q6. What are the challenges in characterizing byproducts from its use in multi-step syntheses, and how can they be addressed?
A6.
- Byproduct Identification: Common issues include tert-butyl ester hydrolysis or piperidine ring oxidation. Use LC-MS/MS to detect low-abundance impurities .
- Mitigation Strategies:
Q. Q7. How can the compound’s stability under varying pH conditions be systematically evaluated?
A7.
- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 25–40°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
- Kinetic Analysis: Plot degradation rates (log k vs. pH) to identify pH-dependent instability (e.g., rapid hydrolysis in acidic media due to tert-butyl cleavage) .
Methodological Considerations
Q. Table 1. Key Analytical Parameters
| Parameter | Method | Conditions | Reference |
|---|---|---|---|
| Purity | HPLC | C18 column, 70:30 ACN/H2O, 1 mL/min | |
| Structure | H NMR | 400 MHz, CDCl3, δ 1.4 (s, 9H, tert-butyl) | |
| Stability | LC-MS | pH 7.4 buffer, 37°C, 24h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
